N-tert-Butylisopropylamine

Description

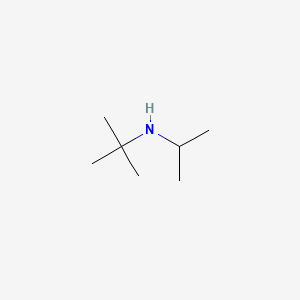

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-6(2)8-7(3,4)5/h6,8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWXQPERWRDHCMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064729 | |

| Record name | 2-Propanamine, 2-methyl-N-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7515-80-2 | |

| Record name | 2-Methyl-N-(1-methylethyl)-2-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7515-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanamine, 2-methyl-N-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007515802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanamine, 2-methyl-N-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanamine, 2-methyl-N-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-isopropyl-tert-butylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.519 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to N-tert-Butylisopropylamine (CAS No. 7515-80-2) for Research and Development Professionals

Abstract: This technical guide provides an in-depth analysis of N-tert-Butylisopropylamine (CAS No. 7515-80-2), a sterically hindered secondary amine. It serves as a crucial resource for researchers, chemists, and drug development professionals by detailing its chemical identity, physicochemical properties, synthesis methodologies, and analytical characterization. Furthermore, this document elaborates on its applications as a versatile building block in organic synthesis and discusses critical safety and handling protocols. The guide is structured to deliver not only procedural steps but also the underlying scientific principles, ensuring a thorough and practical understanding for its application in a laboratory and development setting.

Chemical Identity and Physicochemical Properties

This compound, identified by the CAS number 7515-80-2, is a secondary amine characterized by the presence of two bulky alkyl groups—tert-butyl and isopropyl—attached to the nitrogen atom.[1] This significant steric hindrance is a defining feature that dictates its chemical reactivity and utility.

Synonyms: 2-Methyl-N-(1-methylethyl)-2-propanamine, Isopropyl-tert-butylamine, N-Isopropyl-N-tert-butylamine.[2] Molecular Formula: C₇H₁₇N.[1] Molecular Weight: 115.22 g/mol .[1]

The key physicochemical properties of this compound are summarized in the table below, compiled from various supplier and safety data sources.

| Property | Value | Source(s) |

| CAS Number | 7515-80-2 | [1][2] |

| IUPAC Name | 2-methyl-N-propan-2-ylpropan-2-amine | [3] |

| Appearance | Clear, colorless to pale yellow liquid | [4][5] |

| Boiling Point | 98 °C (lit.) | [2][4] |

| Density | 0.727 g/mL at 25 °C (lit.) | [2][4] |

| Refractive Index (n20/D) | 1.398 (lit.) | [2] |

| Flash Point | 25 °C (77.0 °F) - closed cup | |

| Vapor Pressure | 40.7 mmHg at 25°C | [2] |

| SMILES String | CC(C)NC(C)(C)C | |

| InChI Key | ZWXQPERWRDHCMZ-UHFFFAOYSA-N |

Synthesis and Mechanistic Considerations

The synthesis of sterically hindered amines like this compound requires careful selection of reagents and reaction conditions to overcome the steric barriers to N-alkylation. A common and effective laboratory-scale approach is reductive amination.

Reductive Amination of Acetone with tert-Butylamine

This method is a cornerstone of amine synthesis. It involves the reaction of a carbonyl compound (acetone) with an amine (tert-butylamine) to form an intermediate imine (N-tert-butylpropan-2-imine), which is then reduced in situ to the desired secondary amine. The choice of a reducing agent is critical; sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) are often preferred for their selectivity and mild reaction conditions, minimizing over-alkylation.

Causality: The reaction proceeds in two main steps. First, the nucleophilic nitrogen of tert-butylamine attacks the electrophilic carbonyl carbon of acetone. This is followed by dehydration to form the C=N double bond of the imine. The subsequent reduction of the imine is the key step. STAB is particularly effective as it is less basic and less reactive towards the carbonyl starting material compared to NaBH₄, allowing the imination to proceed efficiently before reduction occurs.

Experimental Protocol: Reductive Amination

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add tert-butylamine (1.0 eq) and acetone (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. Progress can be monitored by techniques like TLC or GC-MS.

-

Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control the reaction exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the disappearance of the imine intermediate.

-

Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation to yield this compound as a clear liquid.

Caption: Reductive amination workflow for this compound.

Analytical Characterization and Quality Control

Ensuring the identity and purity of this compound is paramount for its application in research and development. A multi-technique approach is typically employed for comprehensive quality control.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for assessing purity and confirming molecular weight. A suitable method would involve a non-polar capillary column (e.g., DB-5ms) to separate the analyte from any residual starting materials or byproducts. The mass spectrum will show a characteristic molecular ion peak (M+) at m/z 115, corresponding to the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides structural confirmation by showing characteristic signals for the tert-butyl protons (a singlet, 9H) and the isopropyl group protons (a septet for the CH, 1H, and a doublet for the two CH₃ groups, 6H), along with a broad signal for the N-H proton.

-

¹³C NMR: Confirms the carbon skeleton, showing distinct peaks for the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, the methine carbon of the isopropyl group, and the methyl carbons of the isopropyl group.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying functional groups. The spectrum will exhibit a characteristic N-H stretching vibration in the range of 3300-3500 cm⁻¹, along with C-H stretching and bending vibrations for the alkyl groups.

Sources

N-tert-Butylisopropylamine molecular weight

An In-Depth Technical Guide to N-tert-Butylisopropylamine: Properties, Synthesis, and Analysis

Introduction

This compound (CAS No. 7515-80-2) is a secondary amine characterized by significant steric hindrance around the nitrogen atom, conferred by the bulky tert-butyl and isopropyl groups. This structural feature is paramount, dictating its chemical reactivity, nucleophilicity, and utility in specialized organic synthesis. Unlike less hindered secondary amines, its bulky nature prevents it from readily participating in certain reactions, while making it an ideal candidate for others where controlled or selective reactivity is desired. It is primarily utilized as a precursor in the synthesis of sterically hindered enamines and as a ligand in organometallic chemistry.[1][2][]

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, present a validated synthetic protocol, detail robust analytical methodologies for its characterization, and outline critical safety and handling procedures.

Section 1: Core Molecular and Physical Properties

The foundational characteristics of a chemical compound determine its behavior in both storage and reaction conditions. The molecular weight of this compound is a key parameter for stoichiometric calculations in synthesis.

Molecular Weight and Identifiers

The molecular weight of this compound is 115.22 g/mol .[1][][4][5][6] This value is derived from its molecular formula, C7H17N.[4][6] In certain contexts, such as in mass spectrometry under acidic conditions or as described by some suppliers, the formula may be represented as C7H18N, corresponding to the protonated azanium form.[2][7]

The structural arrangement, with a tertiary carbon center (from the tert-butyl group) and a secondary carbon center (from the isopropyl group) bonded to the nitrogen, results in significant steric shielding. This conformation is central to its chemical personality, moderating its basicity and nucleophilicity compared to less substituted amines.

Physicochemical Data Summary

The essential physicochemical properties of this compound are summarized in the table below for quick reference. These values are critical for designing experimental setups, including reaction temperature control, solvent selection, and purification methods.

| Property | Value | Source(s) |

| Molecular Weight | 115.22 g/mol | [1][][4][5][6] |

| Molecular Formula | C7H17N | [1][][4][6] |

| CAS Number | 7515-80-2 | [1][4][5][7] |

| IUPAC Name | 2-methyl-N-(1-methylethyl)-2-propanamine | [8] |

| Appearance | Clear, colorless to pale yellow liquid | [1][2] |

| Boiling Point | 98 °C (lit.) | [1][5][8] |

| Density | 0.727 g/mL at 25 °C (lit.) | [1][5][8] |

| Refractive Index | n20/D 1.398 (lit.) | [5][8] |

| Flash Point | 25 °C (77 °F) - closed cup | [5] |

Section 2: Synthesis and Reactivity

The synthesis of sterically hindered amines like this compound requires methods that can overcome the steric barriers of the reactants. Reductive amination is a highly effective and widely used strategy for forming C-N bonds and is well-suited for this purpose.

Proposed Synthetic Route: Reductive Amination

The most logical and field-proven approach for synthesizing this compound is the reductive amination of acetone with tert-butylamine. This two-step, one-pot process first involves the formation of an intermediate imine (a Schiff base), which is then reduced in situ to the target secondary amine. The choice of a reducing agent is critical; sodium triacetoxyborohydride (STAB) is often preferred as it is mild, selective for imines over ketones, and effective under non-acidic conditions, minimizing side reactions.

Experimental Protocol: Synthesis

This protocol describes the synthesis on a laboratory scale. All operations should be performed in a well-ventilated fume hood.

-

Reaction Setup:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add tert-butylamine (1.0 eq) and dichloromethane (DCM, 3 mL/mmol of amine).

-

Cool the flask to 0 °C in an ice bath.

-

Add acetone (1.1 eq) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 20 minutes, facilitating the formation of the imine intermediate.

-

-

Reduction:

-

While maintaining the temperature at 0 °C, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30 minutes. The portion-wise addition is crucial to control the exothermic reaction and prevent excessive foaming.

-

Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours to ensure complete reduction.

-

-

Workup and Extraction:

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) until gas evolution ceases.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with DCM.

-

Combine all organic layers and wash with brine.

-

-

Purification:

-

Validation:

-

Confirm the identity and purity of the collected fraction using GC-MS and ¹H NMR spectroscopy, as detailed in the following section.

-

Section 3: Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and concentration of this compound. Given its volatility and thermal stability, Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for its analysis.

Primary Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a dual-validation system. The gas chromatograph separates the compound from any impurities or residual solvents based on its boiling point and polarity, providing a retention time that is characteristic of the analyte under specific column conditions. The mass spectrometer then fragments the eluted compound, generating a mass spectrum that serves as a molecular fingerprint, allowing for unambiguous identification. This method is highly sensitive and specific, making it suitable for both purity assessment and trace-level quantification.[9]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation:

-

Prepare a stock solution of the purified amine at approximately 1 mg/mL in a volatile, inert solvent such as dichloromethane or ethyl acetate.

-

Prepare a series of dilutions if quantitative analysis is required.

-

-

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Inlet: Split/splitless injector at 250 °C with a split ratio of 50:1.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 15 °C/min to 250 °C and hold for 5 minutes.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: 35-300 m/z.

-

-

Data Analysis and Interpretation:

-

Retention Time: The target compound will elute at a specific retention time under these conditions.

-

Mass Spectrum: The EI mass spectrum is expected to show a molecular ion peak (M+) at m/z = 115. The spectrum will also display characteristic fragment ions. The most significant fragmentation pathway is alpha-cleavage, leading to the loss of a methyl radical (CH3•) from the tert-butyl group to form a stable iminium ion at m/z = 100, which is often the base peak. Another key fragment will be at m/z = 58, corresponding to the [C4H10N]+ fragment.

-

Section 4: Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols. It is classified as a flammable liquid and is corrosive, capable of causing severe skin burns and eye damage.[6][8]

GHS Hazard Information

| Hazard Class | Code | Statement | Source(s) |

| Flammable Liquids | H226 | Flammable liquid and vapour | [8] |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | [8] |

Handling and Storage Protocols

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a face shield when handling the material. Work should be conducted in a certified chemical fume hood.

-

Handling: Keep the compound away from heat, sparks, open flames, and other ignition sources.[6] Use grounding and bonding procedures to prevent static discharge.[6] Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids. The material is classified under Storage Class 3.[5]

-

First Aid:

-

In case of skin contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[6]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[6][8]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6]

-

Conclusion

This compound is a valuable reagent in organic chemistry, defined by its molecular weight of 115.22 g/mol and its significant steric hindrance. This guide has provided a framework for its synthesis via reductive amination and its definitive characterization using GC-MS. Adherence to the detailed safety protocols is non-negotiable due to the compound's flammable and corrosive nature. With a thorough understanding of its properties and appropriate handling, researchers can safely and effectively utilize this compound in their synthetic endeavors.

References

-

SAFETY DATA SHEET - this compound, 98%. Fisher Scientific. [Link]

-

This compound, CAS No. 7515-80-2. iChemical. [Link]

-

tert-butyl-n-propyl-amine. NIST WebBook. [Link]

-

Triisopropylamine. Wikipedia. [Link]

-

Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the Atmosphere. ACS Publications. [Link]

Sources

- 1. This compound | 7515-80-2 [chemicalbook.com]

- 2. This compound, 98% | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. This compound 97 7515-80-2 [sigmaaldrich.com]

- 6. fishersci.es [fishersci.es]

- 7. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. This compound, CAS No. 7515-80-2 - iChemical [ichemical.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

N-tert-Butylisopropylamine: A Technical Guide for Advanced Chemical Synthesis

Abstract

N-tert-Butylisopropylamine, a sterically hindered secondary amine, represents a pivotal building block in modern organic synthesis, particularly within the realms of pharmaceutical and materials science. Its unique structural conformation, characterized by the bulky tert-butyl and isopropyl groups flanking the nitrogen atom, imparts distinct chemical properties that are leveraged to enhance metabolic stability, improve solubility, and direct reaction pathways in complex molecular architectures. This guide provides an in-depth exploration of the chemical properties, synthesis, and applications of this compound, with a specialized focus on its role in drug development. We will delve into its reactivity profile, spectroscopic characterization, and provide field-proven insights into its practical application, supported by detailed experimental protocols.

Introduction: The Strategic Value of Steric Hindrance

In the landscape of drug discovery and development, the modulation of a molecule's physicochemical properties is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Sterically hindered amines, such as this compound, have emerged as valuable motifs in this endeavor. The strategic placement of bulky alkyl groups around the nitrogen atom can significantly shield it from metabolic enzymes, thereby increasing the in vivo half-life of a drug candidate.[1] Furthermore, this steric bulk can disrupt crystal lattice packing, often leading to improved solubility of the parent molecule.[1] this compound serves as a key intermediate in the synthesis of more complex hindered structures, such as hindered enamines, and as a non-nucleophilic base in various chemical transformations.[2][3]

Physicochemical and Safety Data

A thorough understanding of a chemical's fundamental properties is the bedrock of its safe and effective use in a research setting. The key physicochemical and safety data for this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 7515-80-2 | [4][5] |

| Molecular Formula | C₇H₁₇N | [4][5] |

| Molecular Weight | 115.22 g/mol | [4] |

| Appearance | Clear, colorless to pale yellow liquid | [5] |

| Boiling Point | 98 °C (lit.) | [2][4] |

| Density | 0.727 g/mL at 25 °C (lit.) | [2][4] |

| Refractive Index (n20/D) | 1.398 (lit.) | [2][4] |

| Flash Point | 25 °C (77 °F) - closed cup | [4] |

| pKa (predicted) | 10.76 ± 0.38 | [2] |

Safety Profile:

This compound is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[4] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Hazard Statements: H226 (Flammable liquid and vapor), H314 (Causes severe skin burns and eye damage).[4]

-

Precautionary Statements: P210, P233, P240, P280, P303 + P361 + P353, P305 + P351 + P338.[4]

Synthesis of this compound

The most common and industrially scalable method for the synthesis of this compound is through the reductive amination of acetone with tert-butylamine.[6] This one-pot reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to the desired secondary amine.

Logical Workflow for Reductive Amination

Caption: Reductive amination workflow for this compound synthesis.

Experimental Protocol: Reductive Amination

Causality: This protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. It is a mild and selective reagent that can reduce the imine in the presence of the starting ketone, allowing for a one-pot procedure.[7] Acetic acid acts as a catalyst for imine formation.

Materials:

-

tert-Butylamine

-

Acetone

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Acetic Acid

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add tert-butylamine (1.0 eq) and dichloromethane.

-

Add acetone (1.1 eq) and a catalytic amount of acetic acid (0.1 eq). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by fractional distillation to yield pure this compound.

Chemical Reactivity and Applications

The chemical behavior of this compound is dominated by the steric hindrance around the nitrogen atom. This has two major consequences: it is a poor nucleophile but an effective non-nucleophilic base, and it is a key precursor for the synthesis of highly substituted, sterically demanding molecules.

Non-Nucleophilic Base

The bulky tert-butyl and isopropyl groups sterically shield the nitrogen's lone pair of electrons, making it difficult for the amine to participate in nucleophilic attack on electrophilic carbon centers.[3][8] However, the lone pair is still available to abstract protons, making it a useful non-nucleophilic base for reactions where competing nucleophilic substitution is a concern, such as in certain elimination reactions.

Synthesis of Hindered Enamines

A primary application of this compound is in the synthesis of hindered enamines.[2] Enamines are versatile intermediates in organic synthesis, acting as enolate equivalents for the alkylation and acylation of ketones and aldehydes. The use of a hindered secondary amine like this compound in enamine formation leads to products with specific regioselectivity and stereoselectivity due to the steric demands of the amine substituent.

Role in Drug Development

The incorporation of sterically hindered amine moieties is a recognized strategy in medicinal chemistry to enhance the metabolic stability of drug candidates.[1] The bulky groups can prevent the approach of metabolizing enzymes, such as cytochrome P450s, thereby reducing the rate of N-dealkylation or oxidation. This can lead to an increased plasma half-life and improved oral bioavailability. While this compound itself is a building block, the di-alkyl amine motif it represents is found in numerous drug molecules. For instance, the antiarrhythmic drug amiodarone contains a diethylamino group, and many antihistamines feature bulky amine substituents. The principles of steric shielding provided by groups like tert-butyl and isopropyl are broadly applicable in the design of more robust pharmaceuticals.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through a combination of spectroscopic techniques. Below are the expected spectral characteristics.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is relatively simple and characteristic.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.7-2.9 | Septet | 1H | CH of isopropyl group |

| ~1.1 | Singlet | 9H | CH₃ of tert-butyl group |

| ~1.0 | Doublet | 6H | CH₃ of isopropyl group |

| ~0.8-1.0 (broad) | Singlet | 1H | N-H |

Note: The chemical shift of the N-H proton can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides further confirmation of the carbon skeleton.

| Chemical Shift (δ) ppm | Assignment |

| ~50.5 | Quaternary C of tert-butyl group |

| ~46.0 | CH of isopropyl group |

| ~29.0 | CH₃ of tert-butyl group |

| ~23.5 | CH₃ of isopropyl group |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the amine and alkyl groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3350 | Weak-Medium | N-H stretch (secondary amine) |

| 2960-2850 | Strong | C-H stretch (sp³ C-H) |

| ~1365 | Medium | C-H bend (tert-butyl) |

| ~1170 | Medium | C-N stretch |

Mass Spectrometry (MS)

Under electron ionization (EI), this compound will fragment in a predictable manner. The molecular ion peak (m/z 115) may be of low abundance. The most prominent fragmentation pathway is the alpha-cleavage, leading to the loss of a methyl or an isopropyl radical.

Fragmentation Pathway Diagram

Caption: Key fragmentation pathways of this compound in mass spectrometry.

The base peak is often observed at m/z 100, corresponding to the loss of a methyl radical. Another significant fragment can be seen at m/z 72, resulting from the loss of an isopropyl radical.

Conclusion

This compound is a sterically hindered secondary amine with a unique and valuable set of chemical properties. Its low nucleophilicity and moderate basicity make it a useful reagent in specialized synthetic applications. More significantly, it serves as a critical precursor for the introduction of sterically demanding amine functionalities into complex molecules, a strategy that has proven effective in enhancing the metabolic stability and solubility of pharmaceutical agents. A comprehensive understanding of its synthesis, reactivity, and spectroscopic characteristics, as detailed in this guide, is essential for its effective utilization in advanced chemical research and drug development.

References

- BenchChem. (2025). An In-depth Technical Guide to the Reaction of tert-Butylamine with Carbonyl Compounds.

- Enamine. (n.d.). Sterically Hindered Amines.

- Pearson. (n.d.). The mass spectrum of tert-butylamine follows shows an intense bas....

- Royal Society of Chemistry. (2017). This journal is © The Royal Society of Chemistry 2017.

- Thermo Fisher Scientific. (n.d.). This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals.

- ChemicalBook. (2025). This compound | 7515-80-2.

- Wikipedia. (n.d.). Non-nucleophilic base.

- Sigma-Aldrich. (n.d.). This compound 97 7515-80-2.

- CymitQuimica. (n.d.). This compound, 98%.

- Grokipedia. (n.d.). Non-nucleophilic base.

- ResearchGate. (n.d.). The infrared spectra of (a) t-butylamine and (b) t-butyl alcohol in the two regions.

- Chemistry Steps. (n.d.). Reductive Amination.

- ChemicalBook. (n.d.). tert-Butylamine(75-64-9) 13C NMR spectrum.

- ChemicalBook. (n.d.). Isopropylamine(75-31-0) 1H NMR spectrum.

- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.

- UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines.

- Kim, D. H., Carroll, F. I., & Lee, Y. S. (n.d.). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines.

- Myers, A. (n.d.). Chem 115.

- Royal Society of Chemistry. (2014). Supplementary Information.

- BenchChem. (2025). Spectroscopic Analysis of tert-Butylamine: Application Notes and Protocols.

- Ingale, A. P., More, V. K., Gangarde, U. S., & Shinde, S. V. (2018). Supporting Information: Chemoselective N-tert-butyloxycarbonylation of amines in glycerol. Royal Society of Chemistry.

- BenchChem. (2025). Unveiling Fragmentation Nuances: A Comparative Guide to Labeled and Unlabeled Tert-Butylamine Mass Spectrometry.

- ResearchGate. (n.d.). Sterically hindered amine derivatives with wide ranges of applications.

- Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.

- Illinois State University. (2015). Infrared Spectroscopy.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 7515-80-2.

- ResearchGate. (n.d.). Amine-containing drugs Representative examples of pharmaceutical and biologically active compounds of amine derivatives.

- NIST. (n.d.). N-Butyl-tert-butylamine.

- ChemicalBook. (n.d.). This compound(7515-80-2) Raman spectrum.

- University of Illinois Urbana-Champaign. (2022). Research could enable assembly line synthesis of prevalent amine-containing drugs.

Sources

- 1. Sterically Hindered Amines - Enamine [enamine.net]

- 2. This compound | 7515-80-2 [chemicalbook.com]

- 3. Non-nucleophilic base - Wikipedia [en.wikipedia.org]

- 4. N-叔丁基异丙胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound, 98% | CymitQuimica [cymitquimica.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. grokipedia.com [grokipedia.com]

A Technical Guide to the Synthesis of N-tert-Butylisopropylamine

Executive Summary

N-tert-Butylisopropylamine is a sterically hindered secondary amine characterized by the presence of a bulky tert-butyl group and an isopropyl group attached to the nitrogen atom. This significant steric hindrance presents unique challenges in its synthesis, often rendering conventional amination methods inefficient. This guide provides an in-depth analysis of the primary synthetic routes to this compound, with a focus on reductive amination and direct alkylation strategies. Each method is evaluated based on its mechanistic principles, experimental feasibility, and potential for scalability. Detailed protocols, comparative data, and mechanistic diagrams are provided to equip researchers with the necessary knowledge to select and execute the most appropriate synthesis for their specific application.

Introduction: The Challenge of Steric Hindrance

The synthesis of sterically hindered amines is a persistent challenge in organic chemistry.[1][2] The bulky alkyl groups surrounding the nitrogen atom decrease its nucleophilicity and make it less accessible to electrophiles. In the case of this compound, the combination of a tertiary and a secondary alkyl group creates a highly congested environment around the nitrogen center. This steric congestion can significantly impede reaction rates and favor side reactions such as elimination. Therefore, the choice of synthetic methodology is critical to achieving acceptable yields and purity. This guide will focus on the most viable approaches to overcome these steric barriers.

Reductive Amination: A Preferred Route

Reductive amination is a powerful and widely used method for the synthesis of primary, secondary, and tertiary amines.[3][4] It involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[5] For the synthesis of this compound, this involves the reaction of acetone with tert-butylamine.

Reaction Mechanism

The reaction proceeds in two main stages:

-

Imine Formation: tert-Butylamine acts as a nucleophile, attacking the carbonyl carbon of acetone. This is followed by dehydration to form the N-tert-butylpropan-2-imine intermediate. This step is typically acid-catalyzed and is reversible.

-

Reduction: A reducing agent is introduced to selectively reduce the imine (C=N bond) to the corresponding amine. The choice of reducing agent is crucial, as it must be mild enough to not reduce the starting ketone but reactive enough to reduce the sterically hindered imine.

Experimental Protocol: Reductive Amination using Sodium Borohydride

A common and effective reducing agent for this transformation is sodium borohydride (NaBH₄). While NaBH₄ can reduce ketones, the rate of imine reduction is significantly faster, especially under controlled pH conditions.

Materials:

-

Acetone

-

tert-Butylamine

-

Methanol

-

Sodium Borohydride (NaBH₄)

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Diethyl ether or Dichloromethane

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, combine acetone (1.0 eq) and tert-butylamine (1.2 eq) in methanol.

-

Stir the mixture for 30 minutes to allow for imine formation.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution. Maintain the temperature below 20°C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

-

Quench the reaction by slowly adding 1M HCl until the solution is acidic (pH ~2) to destroy any unreacted NaBH₄.

-

Basify the solution with aqueous NaOH until pH > 10.

-

Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by distillation. This compound has a boiling point of approximately 98°C.[6]

Causality and Optimization:

-

Excess Amine: Using a slight excess of tert-butylamine helps to drive the imine formation equilibrium towards the product.

-

Solvent: Methanol is a good solvent for both the reactants and the borohydride reagent.

-

Temperature Control: The initial cooling and portion-wise addition of NaBH₄ are critical to control the exothermic reaction and prevent the reduction of acetone.

-

pH Adjustment: The final workup with acid and base is essential for quenching the reducing agent and isolating the free amine product.

Direct Alkylation: A More Challenging Approach

Direct alkylation involves the reaction of an amine with an alkyl halide.[7] For this compound, two main pathways are possible:

-

Route A: Alkylation of tert-butylamine with an isopropyl halide (e.g., 2-bromopropane).

-

Route B: Alkylation of isopropylamine with a tert-butyl halide (e.g., tert-butyl chloride).

Mechanistic Considerations and Challenges

Direct alkylation is often complicated by overalkylation, where the desired secondary amine product reacts further with the alkyl halide to form a tertiary amine and ultimately a quaternary ammonium salt.[7]

Route A (tert-Butylamine + Isopropyl Halide): This route is generally more favorable. The reaction proceeds via an Sₙ2 mechanism. The steric hindrance of the tert-butylamine nucleophile somewhat disfavors overalkylation.

Route B (Isopropylamine + tert-Butyl Halide): This route is highly problematic. Tert-butyl halides are tertiary halides and strongly favor elimination (E2) reactions over substitution, especially in the presence of a base (the amine).[8] Any substitution that does occur would proceed through an Sₙ1 mechanism, which can be slow and lead to a mixture of products.

Experimental Protocol: Direct Alkylation (Route A)

This protocol focuses on the more viable Route A, aiming to minimize overalkylation.

Materials:

-

tert-Butylamine

-

2-Bromopropane

-

Potassium Carbonate (K₂CO₃) or another non-nucleophilic base

-

Acetonitrile or Dimethylformamide (DMF)

-

Standard workup reagents as in section 2.2

Procedure:

-

In a pressure vessel or a sealed tube, combine tert-butylamine (2.0-3.0 eq), 2-bromopropane (1.0 eq), and anhydrous potassium carbonate (1.5 eq) in acetonitrile.

-

Seal the vessel and heat the mixture at 80-100°C for 12-24 hours.

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

The residue will likely be a mixture of starting amine, desired product, and overalkylation product. Purify by fractional distillation or column chromatography.

Causality and Optimization:

-

Excess Amine: A large excess of tert-butylamine is used to increase the probability that the alkyl halide will react with the starting amine rather than the secondary amine product, thus minimizing overalkylation.[7]

-

Base: Potassium carbonate is used as an acid scavenger to neutralize the HBr formed during the reaction. This prevents the formation of amine hydrobromide salts, which are unreactive.

-

Solvent and Temperature: A polar aprotic solvent like acetonitrile or DMF is used to facilitate the Sₙ2 reaction. Elevated temperatures are required to overcome the activation energy of reacting with a hindered amine.

Method Comparison

| Parameter | Reductive Amination | Direct Alkylation (Route A) |

| Starting Materials | Acetone, tert-Butylamine | 2-Bromopropane, tert-Butylamine |

| Key Reagents | Sodium Borohydride | Potassium Carbonate |

| Reaction Conditions | Mild (0°C to RT) | Harsh (Elevated Temp. & Pressure) |

| Selectivity | Generally high for secondary amine | Prone to overalkylation |

| Workup/Purification | Relatively straightforward | Can be complex due to product mixture |

| Scalability | Good | Moderate, requires pressure equipment |

| Safety | NaBH₄ is flammable with water/acid | Requires handling of volatile alkyl halide and pressure |

Conclusion and Recommendations

For the synthesis of this compound, reductive amination is the superior method . It offers milder reaction conditions, higher selectivity, and a more straightforward workup procedure, making it more amenable to both laboratory-scale synthesis and potential scale-up. The challenges associated with direct alkylation, particularly the competing overalkylation and the harsh conditions required, make it a less desirable route. While direct alkylation is a fundamental reaction, its application for producing sterically hindered secondary amines like this compound requires careful control and extensive purification, diminishing its overall efficiency. Researchers and drug development professionals are advised to prioritize the reductive amination approach for reliable and efficient synthesis of this target molecule.

References

- Current time information in New York, NY, US. (n.d.). Google.

- Kim, H. O., Carroll, B., & Lee, M. S. (1997). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines.

-

Kim, H. O., Carroll, B., & Lee, M. S. (1997). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. ResearchGate. Retrieved from [Link]

- Li, G., & Liu, J. (2016). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 21(11), 1493.

- Lawrence, S. A. (2004).

- Kopka, I. E., Fataftah, Z. A., & Rathke, M. W. (1987). Preparation of a series of highly hindered secondary amines, including bis(triethylcarbinyl)amine. The Journal of Organic Chemistry, 52(4), 628–630.

-

Chemical Synthesis Database. (n.d.). N-tert-butyl-2-methylpropan-2-amine. Retrieved January 7, 2026, from [Link]

- Gentry, E. C., & Broggi, J. (2023). Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive.

-

Salvi, N. (2007). Boron reagents for reductive amination. ResearchGate. Retrieved from [Link]

- Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(4), 195-199.

-

Wikipedia. (n.d.). Reductive amination. Retrieved January 7, 2026, from [Link]

- Campbell, K. N., Sommers, A. H., & Campbell, B. K. (1947). tert-BUTYLAMINE. Organic Syntheses, 27, 12.

-

Chemistry LibreTexts. (2023, January 22). Reductive Amination. Retrieved January 7, 2026, from [Link]

- Sun, M., Du, X., Wang, H., Wu, Z., Li, Y., & Chen, L. (2011). Reductive Amination of Triacetoneamine with n-Butylamine Over Cu–Cr–La/γ-Al2O3.

-

Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]

-

PubChem. (n.d.). N-tert-butyl-N-propan-2-ylnaphthalen-2-amine. Retrieved January 7, 2026, from [Link]

- Carlsson, P. A., et al. (2012). Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the Atmosphere. The Journal of Physical Chemistry A, 116(24), 6075–6085.

-

Sciencemadness.org. (2007, May 14). Tert-butyl alkylation with t-BuBr. Retrieved January 7, 2026, from [Link]

-

Wikipedia. (n.d.). Amine alkylation. Retrieved January 7, 2026, from [Link]

- Weston, A. W. (1952). U.S. Patent No. 2,590,079. Washington, DC: U.S.

-

Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved January 7, 2026, from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 7515-80-2 [chemicalbook.com]

- 7. Amine alkylation - Wikipedia [en.wikipedia.org]

- 8. Sciencemadness Discussion Board - Tert-butyl alkylation with t-BuBr - Powered by XMB 1.9.11 [sciencemadness.org]

The Structural and Synthetic Landscape of N-tert-Butylisopropylamine: A Technical Guide for Chemical Researchers and Pharmaceutical Scientists

Abstract

N-tert-Butylisopropylamine, a sterically hindered secondary amine, represents a fascinating case study in the interplay between molecular architecture and chemical reactivity. Its unique structural configuration, characterized by the bulky tert-butyl and isopropyl groups flanking the nitrogen atom, imparts a distinct set of properties that are of significant interest to researchers, particularly those in the fields of organic synthesis and drug development. This in-depth technical guide provides a comprehensive exploration of the structural formula of N-tert--Butylisopropylamine, its synthesis via reductive amination, its characteristic chemical behavior, and its applications as a valuable building block in medicinal chemistry. Detailed experimental protocols, mechanistic insights, and a thorough analysis of its spectroscopic signatures are presented to equip researchers with the practical knowledge required for its effective utilization.

Introduction: The Significance of Steric Hindrance

In the realm of organic chemistry, the spatial arrangement of atoms within a molecule—its stereochemistry—is a paramount determinant of its physical and chemical properties. Sterically hindered amines, such as this compound, are a class of compounds where bulky alkyl or aryl groups impede the approach to the nitrogen atom's lone pair of electrons. This steric shielding dramatically influences the amine's nucleophilicity and basicity, often creating a unique reactivity profile that can be harnessed for selective chemical transformations.

The amine functionality is a cornerstone in a vast number of pharmaceutical agents, playing a critical role in drug-receptor interactions and influencing a molecule's pharmacokinetic profile.[1] The incorporation of sterically encumbered amines like this compound can offer strategic advantages in drug design, such as enhancing metabolic stability by shielding the nitrogen from enzymatic degradation. This guide will delve into the foundational aspects of this compound, providing a robust framework for its synthesis, characterization, and strategic deployment in research and development.

Structural Formula and Physicochemical Properties

This compound possesses the chemical formula C₇H₁₇N and a molecular weight of 115.22 g/mol . Its structure is defined by a central nitrogen atom bonded to a tert-butyl group, an isopropyl group, and a hydrogen atom.

Linear Formula: (CH₃)₃CNHCH(CH₃)₂

SMILES String: CC(C)NC(C)(C)C

InChI Key: ZWXQPERWRDHCMZ-UHFFFAOYSA-N

The presence of the bulky tert-butyl and isopropyl groups creates significant steric congestion around the nitrogen atom, which is the primary determinant of its chemical behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 7515-80-2 | [2] |

| Molecular Formula | C₇H₁₇N | [3] |

| Molecular Weight | 115.22 g/mol | [3] |

| Appearance | Clear, colorless liquid | [2] |

| Boiling Point | 98 °C (lit.) | [2] |

| Density | 0.727 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.398 (lit.) | [2] |

Synthesis of this compound via Reductive Amination

The most direct and efficient laboratory-scale synthesis of this compound is achieved through the reductive amination of acetone with tert-butylamine.[4][5] This one-pot reaction proceeds through the formation of an imine intermediate, which is subsequently reduced in situ to the desired secondary amine.[6]

Reaction Mechanism

The reductive amination process can be dissected into two key stages:

-

Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (tert-butylamine) on the carbonyl carbon of the ketone (acetone). This is followed by dehydration to form a Schiff base, or imine. This step is typically acid-catalyzed to facilitate the dehydration of the hemiaminal intermediate.[7]

-

Reduction of the Imine: The C=N double bond of the imine is then reduced to a single bond by a suitable reducing agent. Common choices for this transformation include sodium borohydride (NaBH₄) or the milder sodium cyanoborohydride (NaBH₃CN).[5] The latter is often preferred as it is stable under the mildly acidic conditions required for imine formation and selectively reduces the iminium ion over the carbonyl starting material.[4]

Caption: General workflow for the synthesis of this compound via reductive amination.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound based on established methods of reductive amination.

Materials:

-

tert-Butylamine

-

Acetone

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Glacial acetic acid

-

Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH), aqueous solution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tert-butylamine (1.0 eq) in methanol. Cool the solution in an ice bath.

-

Addition of Ketone: To the cooled solution, add acetone (1.1 eq) dropwise while maintaining the temperature below 10 °C.

-

Acidification: Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Reduction: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, ensuring the temperature does not exceed 20 °C. The addition of NaBH₄ can cause foaming.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup:

-

Carefully quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude this compound by fractional distillation to yield a clear, colorless liquid.

Chemical Reactivity and Applications

The pronounced steric hindrance of this compound is the defining feature of its chemical reactivity.

Nucleophilicity vs. Basicity

While the electron-donating alkyl groups increase the electron density on the nitrogen atom, making it a reasonably strong base, its nucleophilicity is significantly diminished.[8] The bulky substituents physically obstruct the nitrogen's lone pair from attacking electrophilic centers. This characteristic allows this compound to function as a non-nucleophilic base in certain contexts, capable of deprotonating acidic protons without engaging in unwanted side reactions.

Formation of Hindered Enamines

A primary application of this compound is in the synthesis of sterically hindered enamines.[2] Enamines are versatile intermediates in organic synthesis, and the use of a hindered amine can influence the regioselectivity of their formation and subsequent reactions.

Applications in Drug Development

The incorporation of sterically hindered amines is a valuable strategy in medicinal chemistry to enhance the metabolic stability of drug candidates. The bulky groups can act as a "steric shield," protecting the amine from metabolic enzymes like cytochrome P450s. This can lead to improved pharmacokinetic properties, such as a longer half-life and increased oral bioavailability. While specific examples of marketed drugs containing the this compound moiety are not prevalent, its structural motif serves as a valuable building block for creating analogs of existing drugs to probe structure-activity relationships and optimize metabolic profiles. The secondary amine itself can also participate in crucial hydrogen bonding interactions with biological targets.[9]

Caption: Conceptual workflow for the application of this compound in drug design.

Analytical Characterization: Spectroscopic Profile

Accurate characterization of this compound is crucial for confirming its identity and purity. While a comprehensive, publicly available, and citable dataset for this compound is challenging to locate, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments:

-

tert-Butyl group: A singlet integrating to 9 protons.

-

Isopropyl group: A septet (or multiplet) for the single CH proton and a doublet for the six methyl protons.

-

N-H proton: A broad singlet, the chemical shift of which can be concentration-dependent.

For the closely related N-tert-butylethylamine, the tert-butyl protons appear as a singlet at approximately 1.10 ppm.[10]

¹³C NMR Spectroscopy

The carbon NMR spectrum should exhibit four distinct signals:

-

tert-Butyl group: Two signals, one for the quaternary carbon and one for the three equivalent methyl carbons.

-

Isopropyl group: Two signals, one for the CH carbon and one for the two equivalent methyl carbons.

In the spectrum of tert-butylamine, the quaternary carbon appears around 50 ppm and the methyl carbons around 30 ppm.[11]

Infrared (IR) Spectroscopy

The IR spectrum of a secondary amine is characterized by a few key absorption bands:

-

N-H Stretch: A weak to medium intensity band in the region of 3300-3500 cm⁻¹.

-

C-H Stretch: Strong bands just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the alkyl groups.

-

N-H Bend: A band of variable intensity around 1590-1650 cm⁻¹.

Safety and Handling

This compound is a flammable liquid and is corrosive, causing severe skin burns and eye damage. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Store in a tightly closed container in a cool, dry, and well-ventilated area away from sources of ignition.

Conclusion

This compound stands as a testament to the profound impact of steric effects on chemical reactivity. Its synthesis via reductive amination is a robust and scalable method, providing access to a versatile building block for both academic and industrial research. The unique dichotomy of its strong basicity and attenuated nucleophilicity makes it a valuable tool in organic synthesis. For drug development professionals, the strategic incorporation of such sterically hindered amines offers a promising avenue for enhancing the metabolic stability and fine-tuning the properties of pharmaceutical candidates. A thorough understanding of its structural formula, synthetic pathways, and spectroscopic signatures, as detailed in this guide, is essential for unlocking the full potential of this intriguing molecule.

References

-

The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

-

Wikipedia contributors. (2023, November 28). Reductive amination. In Wikipedia, The Free Encyclopedia. [Link]

-

Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. In Master Organic Chemistry. [Link]

-

Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

-

Wikipedia contributors. (2023, August 16). Triisopropylamine. In Wikipedia, The Free Encyclopedia. [Link]

-

This journal is © The Royal Society of Chemistry 2017. [Link]

-

OSTI.GOV. A New Measurement of Amine Steric Hindrance – N Exposure. [Link]

-

GalChimia. (2015, February 27). Bulky Amines that Work. [Link]

-

Organic Syntheses Procedure. tert-BUTYLAMINE. [Link]

-

National Center for Biotechnology Information. Anti-inflammatory hybrids of secondary amines and amide-sulfamide derivatives. [Link]

-

Diplomata Comercial. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry? [Link]

- Google Patents.

-

Taylor & Francis. Steric hindrance – Knowledge and References. [Link]

-

Organic Syntheses Procedure. 6. [Link]

-

SpringerLink. Reductive Amination of Triacetoneamine with n-Butylamine Over Cu–Cr–La/γ-Al2O3. [Link]

-

NIST WebBook. Aniline, n-tert-butyl-. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

- Google Patents. CN101108806A - Technique for synthesizing tert-butylamine.

-

ResearchGate. FT-IR spectrum of tert-butyl... [Link]

-

iChemical. This compound, CAS No. 7515-80-2. [Link]

Sources

- 1. How are amines used in medicine? - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

- 2. This compound | 7515-80-2 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. N-TERT-BUTYLETHYLAMINE(4432-77-3) 1H NMR spectrum [chemicalbook.com]

- 11. tert-Butylamine(75-64-9) 13C NMR spectrum [chemicalbook.com]

N-tert-Butylisopropylamine: A Comprehensive Technical Guide to its Physical Properties

Introduction

N-tert-Butylisopropylamine (CAS No. 7515-80-2), also known as N-(1-methylethyl)-2-methyl-2-propanamine, is a secondary amine characterized by the presence of two sterically bulky alkyl groups—a tert-butyl group and an isopropyl group—attached to the nitrogen atom.[1][2][3] This significant steric hindrance influences its chemical reactivity and physical properties, making it a subject of interest in various chemical syntheses, including the formation of hindered enamines and as a ligand in organometallic chemistry.[4][5] Its utility in pharmaceutical and agrochemical research necessitates a thorough understanding of its physical characteristics for predictable and reproducible experimental outcomes, process scale-up, and ensuring safe handling.

This guide provides an in-depth exploration of the core physical properties of this compound, supported by established experimental protocols and expert insights into the rationale behind these measurements. The information presented herein is intended to serve as a vital resource for researchers, chemists, and drug development professionals.

Chemical Identity and Core Physical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. The following table summarizes the key physical and chemical identifiers for this compound.

| Property | Value | Source(s) |

| IUPAC Name | 2-methyl-N-propan-2-ylpropan-2-amine | [1] |

| Synonyms | N-Isopropyl-tert-butylamine, tert-Butylisopropylamine | [1][3] |

| CAS Number | 7515-80-2 | [2][6] |

| Molecular Formula | C₇H₁₇N | [1][6] |

| Molecular Weight | 115.22 g/mol | [2][6] |

| Appearance | Clear, colorless to pale yellow liquid | [5][7] |

| Boiling Point | 98 °C (at 760 mmHg) | |

| Density | 0.727 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.398 | |

| Flash Point | 25 °C (77 °F) - closed cup | |

| Solubility | Stated to have "optimal solubility in water" | [4] |

Expert Insight: The boiling point of 98 °C is consistent with a branched, low-molecular-weight amine. The steric hindrance provided by the tert-butyl and isopropyl groups reduces the extent of intermolecular hydrogen bonding compared to less hindered secondary amines, resulting in a relatively low boiling point for its molecular weight. The density being less than water is typical for aliphatic amines.

Spectroscopic and Physicochemical Data

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound is expected to exhibit four distinct signals:

-

A singlet corresponding to the nine equivalent protons of the tert-butyl group, -(C(CH₃)₃). Due to the absence of adjacent protons, this signal will not be split. Its chemical shift is predicted to be in the range of δ 1.0-1.2 ppm .

-

A doublet representing the six equivalent protons of the two methyl groups of the isopropyl moiety, -CH(CH₃)₂. This signal will be split by the single proton on the adjacent methine carbon, resulting in a doublet. Its chemical shift is predicted to be around δ 1.0-1.2 ppm .

-

A septet for the single proton of the isopropyl methine group, -CH(CH₃)₂. This proton is coupled to the six protons of the adjacent methyl groups, leading to a septet (or multiplet). Its chemical shift is expected in the range of δ 2.7-3.0 ppm .

-

A broad singlet for the N-H proton. The chemical shift of this proton can vary significantly depending on the solvent, concentration, and temperature, but is typically found in the range of δ 0.5-2.0 ppm . The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

The carbon-13 NMR spectrum is predicted to show four signals, corresponding to the four unique carbon environments in the molecule:

-

A signal for the three equivalent methyl carbons of the tert-butyl group, -(C(CH₃)₃), expected around δ 28-30 ppm .

-

A signal for the quaternary carbon of the tert-butyl group, -(C(CH₃)₃), predicted in the range of δ 50-52 ppm .

-

A signal for the two equivalent methyl carbons of the isopropyl group, -CH(CH₃)₂, expected around δ 22-24 ppm .

-

A signal for the methine carbon of the isopropyl group, -CH(CH₃)₂, predicted in the range of δ 48-50 ppm .

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key expected absorption bands for this compound are:

-

N-H Stretch: A weak to medium absorption band in the region of 3300-3500 cm⁻¹ , characteristic of a secondary amine N-H bond.

-

C-H Stretch: Strong, sharp peaks in the 2850-2975 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the tert-butyl and isopropyl groups.

-

C-N Stretch: A medium to weak absorption in the 1180-1250 cm⁻¹ range, indicative of the C-N bond stretching.

-

N-H Bend: A medium intensity band around 1500-1600 cm⁻¹ , though this can sometimes be weak for secondary amines.

Predicted Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show fragmentation patterns typical for aliphatic amines.

-

Molecular Ion (M⁺): The molecular ion peak at m/z = 115 is expected to be of low abundance or potentially absent due to the instability of the parent ion.

-

Alpha-Cleavage: The most prominent fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. This leads to the formation of a stable iminium ion.

-

Loss of a methyl radical (•CH₃) from the tert-butyl group would result in a fragment ion at m/z = 100 .

-

Loss of a methyl radical (•CH₃) from the isopropyl group would also lead to a fragment at m/z = 100 .

-

Loss of an isopropyl radical (•CH(CH₃)₂) would result in a fragment ion at m/z = 72 .

-

Loss of a tert-butyl radical (•C(CH₃)₃) would result in a fragment ion at m/z = 58 . This is often a very stable and abundant fragment for N-tert-butyl compounds.

-

Expert Insight: In mass spectrometry, the "nitrogen rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the 115 g/mol molecular weight of this compound. The fragmentation will be dominated by pathways that lead to the most stable carbocations and iminium ions.

Experimental Protocols for Physical Property Determination

The accuracy of physical property data is contingent on the rigor of the experimental methodology. The following section details standardized protocols for the determination of key physical properties of this compound.

Boiling Point Determination (Micro-Boiling Point Method)

Causality: For small research-scale quantities of a liquid, a micro-boiling point determination is preferable to distillation as it minimizes sample loss. This method relies on the principle that the vapor pressure of a liquid equals the external pressure at its boiling point.

Protocol:

-

Sample Preparation: Place a few milliliters of this compound into a small test tube.

-

Capillary Tube Insertion: Insert a capillary tube, sealed at one end, into the test tube with the open end downwards.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or clamp, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil). Heat the bath gently and evenly.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube as the trapped air expands and is replaced by the vapor of the liquid. Continue heating until a continuous and rapid stream of bubbles is observed.

-

Cooling and Measurement: Remove the heat source and allow the bath to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Caption: Workflow for micro-boiling point determination.

Density Measurement (Pycnometer or Volumetric Flask Method)

Causality: Density is an intrinsic property defined as mass per unit volume. An accurate determination requires precise measurement of both the mass of a known volume of the liquid. Using a volumetric flask or a pycnometer (specific gravity bottle) provides high precision for the volume measurement.

Protocol:

-

Tare the Flask: Accurately weigh a clean, dry volumetric flask (e.g., 10.00 mL) on an analytical balance and record the mass (m₁).

-

Fill the Flask: Carefully fill the flask with this compound until the bottom of the meniscus is exactly on the calibration mark. Use a Pasteur pipette for the final additions to avoid overfilling.

-

Equilibrate Temperature: Ensure the liquid is at a known, constant temperature (e.g., 25.0 °C) as density is temperature-dependent.

-

Weigh the Filled Flask: Weigh the filled volumetric flask and record the mass (m₂).

-

Calculation:

-

Mass of the liquid (m_liquid) = m₂ - m₁

-

Volume of the liquid (V_liquid) = Volume of the flask (e.g., 10.00 mL)

-

Density (ρ) = m_liquid / V_liquid

-

Caption: Step-by-step process for density determination.

Refractive Index Measurement (Abbe Refractometer)

Causality: The refractive index is a measure of how much the path of light is bent, or refracted, when entering the liquid. It is a characteristic property that is sensitive to temperature and the wavelength of light used. It is a rapid and highly accurate method for purity assessment.

Protocol:

-

Calibration and Cleaning: Clean the prisms of the Abbe refractometer with ethanol or acetone and a soft lens tissue. Calibrate the instrument using a standard of known refractive index (e.g., distilled water).

-

Sample Application: Apply a few drops of this compound onto the surface of the measuring prism.

-

Close Prisms: Close the illuminating prism gently to spread the liquid into a thin film.

-

Adjust and Read: While looking through the eyepiece, adjust the control knob until the boundary between the light and dark fields is sharp and centered on the crosshairs.

-

Record Value: Read the refractive index value from the scale, typically to four decimal places. Record the temperature at which the measurement was taken.

Solubility Determination

Causality: The solubility of an amine in different solvents (aqueous acid, aqueous base, water, organic solvents) provides critical information about its polarity and basicity. This is fundamental for designing extraction, purification, and formulation protocols.

Protocol:

-

Water Solubility:

-

Add ~0.1 mL of this compound to 3 mL of deionized water in a test tube.

-

Vortex or shake vigorously for 30-60 seconds.

-

Observe if a single homogeneous phase is formed (soluble) or if two phases remain (insoluble).

-

-

Aqueous Acid Solubility (5% HCl):

-

If insoluble in water, add ~0.1 mL of the amine to 3 mL of 5% aqueous HCl.

-

Vortex or shake.

-

Observation of dissolution indicates the formation of a water-soluble ammonium salt, confirming the basic nature of the amine.

-

-

Organic Solvent Solubility (e.g., Dichloromethane, Methanol, Hexane):

-

Add ~0.1 mL of the amine to 3 mL of the chosen organic solvent.

-

Vortex or shake.

-

Observe for miscibility. Given its structure, it is expected to be soluble in a wide range of common organic solvents.

-

Safety and Handling

This compound is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. It is classified under Storage Class 3 for flammable liquids.

-

In case of contact: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.

Expert Insight: The combination of flammability (flash point of 25 °C) and corrosivity necessitates stringent safety protocols. The vapor pressure, while not extremely high, is sufficient to create a hazardous atmosphere in an enclosed space. Always consult the most recent Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound. The data presented, from its fundamental identifiers and phase properties to its predicted spectroscopic characteristics, offers a robust foundation for its use in scientific research and development. The inclusion of validated experimental protocols underscores the importance of empirical verification and provides researchers with the tools to confirm these properties in their own laboratories. A thorough understanding and careful application of this knowledge are paramount for the safe and effective utilization of this sterically hindered amine in the advancement of chemical science.

References

-

PubChem. 2-Propanamine, 2-methyl-N-(1-methylethyl)-. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Measuring density | Class experiment. RSC Education. [Link]

-

JoVE. Video: Determining the Density of a Solid and Liquid. Journal of Visualized Experiments. [Link]

-

Mettler Toledo. Refractive Index: All You Need to Know. Mettler Toledo. [Link]

-

University of Calgary. BOILING POINT DETERMINATION. [Link]

-

California Air Resources Board. Standard Operating Procedure for the Determination of Boiling Point Distribution in Consumer Products by Gas Chromatography. [Link]

-

Chemistry LibreTexts. 2: The Density of Liquids and Solids (Experiment). [Link]

-

University of California, Davis. Boiling Point Determination Procedure. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of Colorado Boulder. Amine Unknowns. [Link]

-

Yasar University. DENSITY MEASUREMENT EXPERIMENT. [Link]

-

Scribd. Boiling Point Determination (Repaired) | PDF. [Link]

-

YouTube. How To Measure A Refractive Index. [Link]

Sources

- 1. 2-Propanamine, 2-methyl-N-(1-methylethyl)- | C7H17N | CID 82023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. CAS 7515-80-2: 2-Methyl-N-(1-methylethyl)-2-propanamine [cymitquimica.com]

- 4. This compound | 7515-80-2 [chemicalbook.com]

- 5. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. scbt.com [scbt.com]

- 7. This compound, 98% | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Physicochemical Properties of N-tert-Butylisopropylamine

Abstract

N-tert-Butylisopropylamine (CAS No. 7515-80-2) is a sterically hindered secondary amine utilized in various synthetic applications, including the formation of specialized enamines. Its unique molecular architecture, featuring bulky tert-butyl and isopropyl groups flanking a secondary amine, imparts distinct physicochemical properties that are critical for its application in research and drug development. This guide provides a comprehensive examination of two of its core physical constants: the boiling point and density. We will delve into the theoretical underpinnings of these properties, grounded in the compound's molecular structure, and provide detailed, field-proven experimental protocols for their accurate determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this important synthetic building block.

Introduction: The Significance of Steric Hindrance